N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, a hydroxy-substituted propyl group, and a thiophene moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide core.
Introduction of the 2,5-difluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is introduced through a nucleophilic substitution reaction.
Attachment of the 2-hydroxy-2-(thiophen-2-yl)propyl group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the hydroxy-substituted propyl group, followed by thiophene ring formation through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under elevated temperatures or in the presence of catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and the thiophene ring can enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- N1-(2,5-dichlorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(furan-2-yl)propyl)oxalamide
Uniqueness
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is unique due to the specific positioning of the fluorine atoms on the aromatic ring and the presence of the thiophene moiety. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-7-9(16)4-5-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQKKBGWOLTAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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